LP-922761

説明

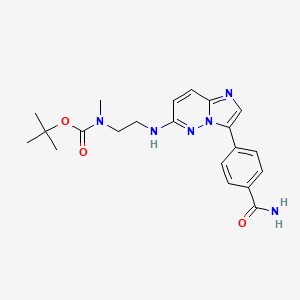

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQNYIHMAZLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of LP-922761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922761, also known as LX9211 and BMS-986176, is a novel, potent, and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking and signal transduction. By inhibiting AAK1, this compound modulates the endocytosis of key membrane proteins, including neurotransmitter receptors, presenting a promising therapeutic strategy for a range of neurological disorders, most notably neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.

Introduction

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Current therapeutic options often provide inadequate pain relief and are associated with significant side effects. The discovery of novel, non-opioid analgesics with distinct mechanisms of action is a critical unmet medical need. Genetic knockout studies in mice first identified AAK1 as a promising target for the treatment of neuropathic pain. These studies revealed that mice lacking AAK1 exhibit a significant reduction in persistent pain responses without affecting acute pain perception.[1][2][3] This seminal finding spurred the development of small molecule inhibitors of AAK1, leading to the discovery of this compound.[4][5]

This compound is an orally bioavailable and central nervous system (CNS) penetrant molecule that has demonstrated robust efficacy in preclinical models of neuropathic pain. Clinical trials are currently underway to evaluate its safety and efficacy in patients with diabetic peripheral neuropathic pain and postherpetic neuralgia. This guide will delve into the core mechanism of action of this compound, presenting the underlying scientific data and experimental methodologies.

Molecular Target: Adaptor-Associated Kinase 1 (AAK1)

AAK1 is a member of the Numb-associated kinase (NAK) family and is a key regulator of clathrin-mediated endocytosis. Its primary function is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, which are responsible for the internalization of a wide array of transmembrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.

Role in Clathrin-Mediated Endocytosis

The process of clathrin-mediated endocytosis is essential for maintaining cellular homeostasis, regulating signal transduction, and clearing proteins from the cell surface. AAK1's role in this process can be summarized in the following steps:

-

Recruitment to the Plasma Membrane: AAK1 is recruited to the plasma membrane where it interacts with components of the endocytic machinery.

-

Phosphorylation of AP-2: AAK1 phosphorylates the Thr156 residue of the μ2 subunit of the AP-2 complex.

-

Enhanced Cargo Binding: This phosphorylation event increases the affinity of the AP-2 complex for the sorting signals present on cargo proteins destined for internalization.

-

Clathrin-Coated Pit Formation: The AP-2 complex, now bound to its cargo, recruits clathrin to the plasma membrane, initiating the formation of a clathrin-coated pit.

-

Vesicle Budding and Scission: The pit invaginates and is eventually pinched off from the membrane to form a clathrin-coated vesicle, which then traffics its cargo to intracellular compartments.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of AAK1. This inhibition disrupts the normal process of clathrin-mediated endocytosis for a subset of membrane proteins, leading to their increased cell surface expression and altered signaling.

Direct Inhibition of AAK1 Kinase Activity

This compound is a potent inhibitor of AAK1, with high affinity for the ATP-binding site of the kinase. This binding prevents the transfer of a phosphate (B84403) group from ATP to the μ2 subunit of the AP-2 complex, thereby blocking its phosphorylation.

Downstream Signaling Effects: The Neuropathic Pain Hypothesis

The leading hypothesis for the analgesic effect of this compound in neuropathic pain centers on its ability to modulate the trafficking of GABA-A receptors.

-

Reduced GABA-A Receptor Endocytosis: By inhibiting AAK1, this compound prevents the phosphorylation of the AP-2 complex, which in turn reduces the clathrin-mediated endocytosis of GABA-A receptors on neuronal membranes.

-

Increased Cell Surface Expression of GABA-A Receptors: The decreased internalization leads to an accumulation of GABA-A receptors on the neuronal surface.

-

Enhanced Inhibitory Neurotransmission: GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS. An increased number of surface receptors enhances the inhibitory currents mediated by the endogenous neurotransmitter GABA.

-

Suppression of Nociceptive Signaling: In the context of neuropathic pain, where there is often a state of neuronal hyperexcitability, the enhanced GABAergic inhibition helps to dampen aberrant neuronal firing in pain-processing pathways, leading to a reduction in pain perception.

This proposed mechanism is supported by preclinical studies demonstrating that the analgesic effects of AAK1 inhibitors are linked to the α2 adrenergic signaling pathway, a known modulator of nociceptive transmission.

Quantitative Data

The following tables summarize the key quantitative data for this compound (LX9211).

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| AAK1 | Enzyme Assay | 4.8 | [cite: ] |

| AAK1 | Cell-based Assay | 7.6 | [cite: ] |

| BIKE (BMP2K) | Enzyme Assay | 24 | [cite: ] |

| GAK | Not specified | No significant activity | [cite: ] |

| Opioid Receptors | Not specified | No significant activity | [cite: ] |

| Adrenergic α2 Receptors | Not specified | No significant activity | [cite: ] |

| GABA-A Receptors | Not specified | No significant activity | [cite: ] |

Table 2: Preclinical In Vivo Efficacy of this compound (LX9211)

| Animal Model | Efficacy Endpoint | Dose | Effect | Reference |

| Rat Chronic Constriction Injury (CCI) | Reversal of tactile allodynia | 10 mg/kg, p.o. | Significant reversal of allodynia | |

| Rat Streptozotocin (STZ)-induced Diabetic Neuropathy | Reversal of tactile allodynia | 10 mg/kg, p.o. | Significant reversal of allodynia | |

| Mouse Spinal Nerve Ligation (SNL) | Reversal of mechanical allodynia | Not specified | Efficacious |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AAK1 Enzymatic Assay

-

Principle: To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant AAK1. A common method is a radiometric filter binding assay or a fluorescence-based assay.

-

Protocol Outline (Radiometric Assay):

-

Recombinant human AAK1 enzyme is incubated with a peptide substrate (e.g., a synthetic peptide containing the AAK1 phosphorylation site on the AP-2 μ2 subunit).

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of phosphoric acid.

-

The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.

-

The plate is washed to remove unincorporated [γ-³³P]ATP.

-

Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The assay is performed with a range of this compound concentrations to determine the IC50 value.

-

AAK1 Cell-based Assay

-

Principle: To assess the ability of this compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, the AP-2 μ2 subunit.

-

Protocol Outline (Western Blot-based):

-

HEK293 cells are transiently transfected with expression vectors for both AAK1 and the AP-2 complex.

-

The transfected cells are treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the AP-2 μ2 subunit (pThr156).

-

The membrane is then stripped and re-probed with a primary antibody for total AP-2 μ2 subunit as a loading control.

-

After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of phosphorylated to total AP-2 μ2 is calculated to determine the IC50 of this compound.

-

In Vivo Neuropathic Pain Models

-

Principle: To evaluate the analgesic efficacy of this compound in rodent models that mimic the symptoms of human neuropathic pain.

-

Protocol Outline (Chung Model - Spinal Nerve Ligation):

-

Surgical Procedure: Under anesthesia, the L5 spinal nerve of adult male Sprague-Dawley rats is isolated and tightly ligated with silk suture.

-

Post-operative Recovery: Animals are allowed to recover for a period of 1-2 weeks, during which they develop a robust and stable mechanical allodynia in the ipsilateral hind paw.

-

Assessment of Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments of increasing stiffness. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Efficacy Measurement: Paw withdrawal thresholds are measured at different time points after drug administration to determine the extent and duration of the anti-allodynic effect.

-

Visualizations

Signaling Pathway Diagrams

References

- 1. scienceopen.com [scienceopen.com]

- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Powerful AAK1 Inhibitor LX9211 Enters Phase II Clinical Trials - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 5. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

LP-922761: A Technical Whitepaper on the Discovery and History of a Peripherally Restricted AAK1 Inhibitor for Neuropathic Pain

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922761 is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Discovered through a systematic, genomics-driven approach, this compound has been investigated as a potential therapeutic agent for neuropathic pain. A key characteristic of this molecule is its peripheral restriction, limiting its exposure to the central nervous system and potentially reducing centrally-mediated side effects. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and discovery workflows.

Introduction: The Role of AAK1 in Cellular Processes and Disease

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step that enhances the binding of AP-2 to cargo proteins and facilitates the assembly of clathrin-coated pits.[1] Through its role in CME, AAK1 is involved in various signaling pathways, including the Notch and Wnt pathways.[2]

Dysregulation of AAK1 activity has been associated with a range of pathologies. Notably, knockout mouse studies have revealed a role for AAK1 in persistent pain responses, making it a compelling target for the development of novel analgesics for neuropathic pain.[3] Furthermore, AAK1's involvement in endocytosis has implicated it in viral entry into host cells, suggesting a potential for AAK1 inhibitors as antiviral agents.

Discovery and History of this compound

The discovery of this compound is rooted in the systematic approach to target identification and validation pioneered by Lexicon Pharmaceuticals through its Genome5000™ program.[4][5] This large-scale genomics platform utilized knockout mouse technology to investigate the physiological functions of thousands of genes, leading to the identification of novel drug targets.

The development of AAK1 inhibitors, including this compound, was a collaborative effort between Lexicon Pharmaceuticals and Bristol-Myers Squibb. The initial focus was on identifying potent and selective small molecule inhibitors of AAK1 for the treatment of neuropathic pain. This effort led to the identification of several lead compounds, including the brain-penetrant inhibitor LP-935509.

To investigate the therapeutic potential of peripherally acting AAK1 inhibitors and to potentially minimize central nervous system (CNS) side effects, this compound was developed. This compound was specifically designed to have limited brain penetration, thereby isolating the effects of AAK1 inhibition to the peripheral nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related AAK1 inhibitors.

| Compound | AAK1 Enzymatic IC50 (nM) | AAK1 Cellular IC50 (nM) | BIKE Enzymatic IC50 (nM) | GAK Enzymatic IC50 (nM) | Brain to Plasma Ratio | Reference |

| This compound | 4.8 | 7.6 | 24 | >10,000 | 0.007 | |

| LP-935509 | 3.3 | 2.8 | 14 | 320 | >2 |

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity. The brain to plasma ratio indicates the compound's ability to cross the blood-brain barrier.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the characterization of this compound.

In Vitro AAK1 Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the potency of this compound in inhibiting the enzymatic activity of AAK1 in a cell-free system.

Materials:

-

Recombinant human AAK1 enzyme (expressed in a baculovirus system)

-

Biotinylated peptide substrate derived from the μ2 subunit of AP-2

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 150 mM KCl, 5 mM MgCl₂, 10 mM DTT, 20 mM HEPES, pH 7.5)

-

This compound and other test compounds

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in DMSO and then dilute further in kinase buffer.

-

In a streptavidin-coated microplate, add the recombinant AAK1 enzyme, the biotinylated μ2 peptide substrate, and the test compound (this compound).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 μM.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular AAK1 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit AAK1-mediated phosphorylation of its substrate in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for human AAK1 and the human μ2 subunit of AP-2

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer

-

Antibodies: anti-phospho-μ2 (Thr156), anti-total μ2, anti-AAK1

-

Western blotting reagents and equipment

Procedure:

-

Co-transfect HEK293 cells with expression vectors for human AAK1 and the human μ2 subunit.

-

After 24-48 hours, treat the cells with a dilution series of this compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-μ2 (Thr156) and total μ2. An antibody against AAK1 can be used to confirm its expression.

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of phospho-μ2 to total μ2.

-

Determine the IC50 value by plotting the percent inhibition of phosphorylation against the concentration of this compound.

In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of orally administered this compound in a rodent model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Silk sutures

-

This compound formulated for oral administration

-

Von Frey filaments for assessing mechanical allodynia

Surgical Procedure:

-

Anesthetize the animal using isoflurane.

-

Make a dorsal midline incision to expose the paraspinal muscles at the L4-S1 level.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with a silk suture.

-

Close the muscle layer and skin with sutures.

-

Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain.

Behavioral Testing (Mechanical Allodynia):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the ligated side.

-

A positive response is defined as a brisk withdrawal or flinching of the paw.

-

Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a consistent withdrawal response.

-

Administer this compound orally at various doses.

-

Measure the PWT at different time points after drug administration to assess the analgesic effect.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the μ2 subunit of the AP-2 complex, promoting cargo recruitment and clathrin-coated pit formation, leading to endocytosis.

This compound Discovery and Preclinical Evaluation Workflow

Caption: The discovery workflow of this compound, from target identification via the Genome5000™ program to preclinical evaluation.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for neuropathic pain. Its discovery through a systematic, genomics-based approach highlights the power of target validation in modern drug development. The deliberate design of a peripherally restricted AAK1 inhibitor offers a promising strategy to mitigate potential CNS-related side effects while targeting a key mechanism in pain signaling. The comprehensive preclinical data, including its potent and selective inhibition of AAK1 and its efficacy in in vivo pain models, underscore the potential of this compound as a therapeutic candidate. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in human patients.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dcfmodeling.com [dcfmodeling.com]

- 5. Lexicon Pharmaceuticals, Inc. [lexpharma.com]

LP-922761: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent, selective, and orally active small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). It has emerged as a significant tool compound for studying the physiological and pathological roles of AAK1 and as a potential therapeutic agent, particularly in the context of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound, along with relevant experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

This compound is chemically defined as Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester[1]. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Carbamic acid, N-[2-[[3-[4-(aminocarbonyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methyl-, 1,1-dimethylethyl ester[1] |

| CAS Number | 1454808-95-7[1] |

| Molecular Formula | C21H26N6O3[1] |

| Molecular Weight | 410.47 g/mol [1] |

| Appearance | Off-white to gray solid |

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of AAK1 and also demonstrates activity against BMP-2-inducible protein kinase (BIKE). Its selectivity has been profiled against other kinases and receptors, indicating a favorable specificity profile.

| Parameter | Value |

| AAK1 IC50 (enzyme assay) | 4.8 nM |

| AAK1 IC50 (cell assay) | 7.6 nM |

| BIKE IC50 | 24 nM |

| Selectivity | Low activity against GAK, opioid, adrenergic α2, or GABAa receptors |

| In Vivo Brain/Plasma Ratio (Mouse) | 0.007 |

The low brain-to-plasma ratio suggests that this compound is largely peripherally restricted in mice.

Signaling Pathway: AAK1 in WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, effectively removing it from the cell surface and dampening the downstream signal. The inhibition of AAK1 by this compound is therefore expected to enhance WNT signaling.

References

LP-922761: A Comprehensive Technical Guide on its Biological Target and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LP-922761 is a potent and selective, orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). This document provides an in-depth analysis of the biological target of this compound, the associated signaling pathways, and the methodologies used to characterize its activity. AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors, nutrients, and pathogens. By inhibiting AAK1, this compound modulates this pathway, presenting therapeutic opportunities in various disease areas, including neuropathic pain. This guide summarizes the quantitative data for this compound and other relevant AAK1 inhibitors, details the experimental protocols for key assays, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to this compound and its Biological Target

This compound has been identified as a highly potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of a wide array of extracellular and transmembrane molecules. The kinase activity of AAK1 is stimulated by clathrin.[2][3]

The Role of AAK1 in Clathrin-Mediated Endocytosis

AAK1 functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, promoting the recruitment of cargo and the subsequent formation of endocytic vesicles. Through its role in CME, AAK1 is implicated in various cellular processes, including receptor internalization, viral entry, and synaptic vesicle recycling.

Quantitative Data for this compound and other AAK1 Inhibitors

The inhibitory activity of this compound and other notable AAK1 inhibitors has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Enzymatic | AAK1 | 4.8 | [1] |

| This compound | Cellular | AAK1 | 7.6 | [1] |

| This compound | Enzymatic | BIKE | 24 | |

| LP-935509 | Enzymatic | AAK1 | 3.3 ± 0.7 | |

| LP-935509 | Cellular | AAK1 | 2.8 ± 0.4 | |

| BMT-090605 | Enzymatic | AAK1 | 0.6 | |

| SGC-AAK1-1 | Enzymatic | AAK1 | 270 | |

| TIM-063 | Enzymatic | AAK1 | 8510 | |

| TIM-098a | Enzymatic | AAK1 | 240 | |

| TIM-098a | Cellular | AAK1 | 870 |

Table 1: Inhibitory Potency of this compound and Other AAK1 Inhibitors.

Signaling Pathway Analysis

Inhibition of AAK1 by this compound has implications for several key signaling pathways beyond the general machinery of clathrin-mediated endocytosis.

Core Pathway: Clathrin-Mediated Endocytosis

The primary mechanism of action of this compound is the disruption of AAK1's role in CME. By preventing the phosphorylation of the AP-2 μ2 subunit, this compound inhibits the assembly and maturation of clathrin-coated pits, thereby reducing the internalization of cargo proteins.

WNT Signaling Pathway

Recent studies have shown that AAK1 acts as a negative regulator of the WNT signaling pathway. It is proposed that AAK1 promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its degradation and subsequent attenuation of the WNT signal. Therefore, inhibition of AAK1 by this compound would be expected to enhance WNT signaling.

Notch Signaling Pathway

AAK1 has also been identified as a positive regulator of the Notch signaling pathway. It is thought to stabilize the active, membrane-tethered form of Notch, thereby promoting its downstream signaling. Inhibition of AAK1 could, therefore, lead to a reduction in Notch pathway activity.

Experimental Protocols

The characterization of AAK1 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

General Experimental Workflow

A typical workflow for characterizing a novel AAK1 inhibitor would involve initial enzymatic assays to determine direct inhibition, followed by cell-based assays to confirm target engagement and functional effects in a cellular context.

In Vitro AAK1 Enzymatic Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain by the test compound (e.g., this compound). Binding of a europium-labeled anti-tag antibody to the kinase brings the europium donor and the tracer acceptor into close proximity, resulting in a high TR-FRET signal. A competing compound will displace the tracer, leading to a decrease in the TR-FRET signal.

-

Materials:

-

Recombinant human AAK1 kinase domain.

-

LanthaScreen™ Eu-anti-Tag Antibody.

-

Kinase Tracer.

-

Test compound (this compound) serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

-

Protocol Outline:

-

Prepare serial dilutions of the test compound.

-

Add the kinase/antibody mixture to the wells of the microplate.

-

Add the test compound to the wells.

-

Add the tracer to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

-

Cellular AAK1 Inhibition Assay (Western Blot for Phospho-AP2μ2)

This assay determines the ability of a compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP-2 complex.

-

Principle: Cells are treated with the test compound, and the level of phosphorylated AP2μ2 (at Thr156) is quantified by western blotting using a phospho-specific antibody. A potent inhibitor will cause a dose-dependent decrease in the level of p-AP2μ2.

-

Materials:

-

Cell line (e.g., HEK293T or HT1080).

-

Test compound (this compound).

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-AP2μ2 (Thr156), anti-total AP2μ2, and a loading control (e.g., anti-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol Outline:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the p-AP2μ2 signal to the total AP2μ2 and loading control.

-

Plot the normalized signal against the compound concentration to determine the cellular IC50.

-

WNT Signaling Pathway Reporter Assay

This assay is used to assess the functional consequence of AAK1 inhibition on the WNT signaling pathway.

-

Principle: A reporter cell line is used that contains a luciferase gene under the control of a TCF/LEF responsive element. Activation of the canonical WNT pathway leads to the expression of luciferase. An inhibitor of a negative regulator of the WNT pathway (like AAK1) is expected to increase luciferase activity.

-

Materials:

-

HEK293 cell line stably expressing a TCF/LEF-luciferase reporter.

-

Wnt3a conditioned media or recombinant Wnt3a to stimulate the pathway.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

-

Protocol Outline:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with the test compound at various concentrations.

-

Stimulate the cells with Wnt3a (or a GSK3β inhibitor like CHIR-99021 as a positive control).

-

Incubate for a specified period (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Analyze the data to determine the effect of the compound on WNT pathway activity.

-

Conclusion

This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its mechanism of action involves the inhibition of AP-2 μ2 subunit phosphorylation, leading to the disruption of endocytic processes. This activity has downstream effects on signaling pathways such as WNT and Notch. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting AAK1 with compounds like this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.

References

The Role of Adaptor-Associated Kinase 1 (AAK1) in the Peripheral Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a critical regulator of intracellular trafficking and signaling in the peripheral nervous system (PNS). Primarily localized at presynaptic terminals, AAK1 is a key player in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor internalization.[1][2] Its intricate involvement in pathways crucial for neuronal function and its association with pathological states, particularly neuropathic pain, have positioned AAK1 as a promising therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling cascades, and experimental methodologies related to the study of AAK1 in the PNS.

Core Function of AAK1: A Gatekeeper of Clathrin-Mediated Endocytosis

AAK1's principal function revolves around the regulation of CME. It directly interacts with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery.[1][3] AAK1 specifically phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at Threonine 156.[4] This phosphorylation event is a critical step that enhances the binding affinity of AP2 for cargo proteins, thereby facilitating the assembly of clathrin-coated pits and the subsequent internalization of receptors and other transmembrane proteins. The kinase activity of AAK1 is itself stimulated by clathrin, suggesting a feedback mechanism that ensures efficient endocytosis.

Quantitative Data on AAK1 Inhibition

The therapeutic potential of targeting AAK1 has led to the development of several small molecule inhibitors. The potency of these inhibitors is a key parameter in drug development.

| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Ki | Reference(s) |

| LP-935509 | AAK1, BIKE, GAK | 3.3 ± 0.7 nM | 2.8 ± 0.4 nM | 0.9 nM | |

| BMS-911172 | AAK1 | 12 nM, 35 nM | 51 nM | Not Reported | |

| BMS-986176 (LX-9211) | AAK1 | 2 nM | Not Reported | Not Reported | |

| BMT-090605 | AAK1, BIKE, GAK | 0.6 nM | Not Reported | Not Reported | |

| SGC-AAK1-1 | AAK1, BMP2K | 270 nM | Not Reported | 9 nM | |

| AAK1-IN-2 TFA | AAK1 | 5.8 nM | Not Reported | Not Reported | |

| AAK1-IN-3 | AAK1 | 11 nM | Not Reported | Not Reported | |

| AAK1-IN-9 | AAK1 | 10.92 nM | Not Reported | Not Reported | |

| AAK1-IN-10 | AAK1 | 9.62 nM | Not Reported | Not Reported | |

| Compound 12 | AAK1 | 69 nM | Not Reported | Not Reported | |

| Compound 18 | AAK1 | Not Reported | 19 nM | Not Reported |

AAK1 in Peripheral Nervous System Signaling

Beyond its fundamental role in endocytosis, AAK1 is implicated in modulating key signaling pathways within the PNS, influencing neuronal development, synaptic plasticity, and pain perception.

AAK1 and Neuropathic Pain

A significant body of research highlights the crucial role of AAK1 in the pathophysiology of neuropathic pain. Studies using knockout mice have demonstrated that the absence of AAK1 leads to a reduced response to persistent pain stimuli and prevents the development of tactile allodynia following nerve injury. The analgesic effects of AAK1 inhibitors are believed to be mediated through the modulation of α2 adrenergic signaling, a known anti-nociceptive pathway.

Involvement in WNT and Notch Signaling

AAK1 has been shown to influence the WNT and Notch signaling pathways, which are critical for neuronal development and function. AAK1 can negatively regulate β-catenin-dependent WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. It also acts as a positive regulator of the Notch signaling pathway, in part through its interaction with and phosphorylation of the endocytic protein Numb.

Experimental Protocols for AAK1 Research

AAK1 Kinase Assay

This protocol is designed to measure the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, the μ2 subunit of the AP2 complex (AP2M1).

Materials:

-

Recombinant human AAK1

-

Recombinant human AP2M1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³³P]ATP or unlabeled ATP and a phospho-specific antibody

-

Test inhibitors

-

Phosphoric acid (for radiometric assays)

-

Filter mats (for radiometric assays)

-

Scintillation counter or Western blot equipment

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at room temperature for a defined period (e.g., 120 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter mat.

-

Wash the filter mat multiple times with phosphoric acid to remove unincorporated ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Procedure (Western Blot):

-

Follow steps 1-3 using unlabeled ATP.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated AP2M1 (Thr156).

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Co-Immunoprecipitation of AAK1 and AP2

This protocol aims to demonstrate the physical interaction between AAK1 and the AP2 complex in a cellular context.

Materials:

-

Cell lysate from a relevant cell line or tissue

-

Anti-AAK1 antibody or Anti-AP2 antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer)

-

Western blot reagents

Procedure:

-

Lyse cells to obtain a total protein extract.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., an anti-AP2 subunit antibody).

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This assay measures the efficiency of CME by tracking the internalization of fluorescently labeled transferrin, a classic cargo for this pathway.

Materials:

-

Neuronal cell culture

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)

-

Serum-free media

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Starve the cells in serum-free media to upregulate transferrin receptor expression.

-

Incubate the cells with fluorescently labeled transferrin for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.

-

Wash the cells with ice-cold PBS to remove surface-bound transferrin.

-

Fix the cells with PFA.

-

Mount the coverslips on slides with a DAPI-containing mounting medium.

-

Visualize and quantify the internalized transferrin using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involving AAK1, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

AAK1 stands as a pivotal kinase in the peripheral nervous system, orchestrating the intricate process of clathrin-mediated endocytosis and influencing critical signaling pathways. Its established role in neuropathic pain has made it a compelling target for the development of novel analgesics. The experimental protocols and data presented in this guide offer a framework for researchers to further elucidate the multifaceted functions of AAK1. Future investigations should focus on delineating the precise downstream signaling events modulated by AAK1 in different neuronal subtypes, exploring its potential role in other peripheral neuropathies, and optimizing the selectivity and efficacy of AAK1 inhibitors for therapeutic applications. A deeper understanding of AAK1 biology will undoubtedly pave the way for innovative treatments for a range of neurological disorders.

References

- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

LP-922761: An In-depth Technical Guide on Kinase Selectivity and Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent, selective, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. Through its interaction with the AP2 adaptor complex, AAK1 is involved in various signaling pathways, making it a target of interest for therapeutic intervention in several diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other kinases, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways it modulates.

Data Presentation: Quantitative Selectivity Profile

This compound has been characterized as a highly potent inhibitor of AAK1 with significant selectivity over other kinases. The following table summarizes the available quantitative data on its inhibitory activity.

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| AAK1 | Enzymatic | 4.8 | [1] |

| AAK1 | Cellular | 7.6 | [1] |

| BIKE (BMP-2 induced protein kinase) | Enzymatic | 24 | [2] |

Note on Selectivity: this compound has been reported to exhibit no significant activity at Cyclin G-associated kinase (GAK), opioid, adrenergic α2, or GABAa receptors[1]. A comprehensive, publicly available kinome-wide selectivity scan for this compound has not been identified at the time of this writing. The selectivity profile is a critical aspect of kinase inhibitor development, and broader screening against a panel of kinases is a standard practice to assess off-target effects[3].

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay can be used to determine the IC50 values of inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then quantified in a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Materials:

-

Kinase of interest (e.g., recombinant human AAK1)

-

Kinase substrate (specific to the kinase)

-

ATP (Ultra-Pure)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra-Pure ATP, ADP

-

-

This compound (or other test compounds) dissolved in DMSO

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the appropriate kinase assay buffer.

-

Kinase Reaction Setup:

-

Add the kinase substrate and ATP solution to the wells of the assay plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding the kinase enzyme solution.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour), allowing the enzymatic reaction to proceed.

-

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for approximately 40 minutes.

-

ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. To determine the IC50 value of this compound, plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving AAK1, which are modulated by this compound.

Caption: AAK1 in Clathrin-Mediated Endocytosis.

The diagram above illustrates the central role of AAK1 in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit (AP2M1) of the AP2 adaptor complex, a crucial step for the recruitment of cargo and the maturation of clathrin-coated pits. This compound, by inhibiting AAK1, prevents this phosphorylation event and thereby modulates the endocytic process.

References

In Vitro Potency of LP-922761 in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic potency of the selective kinase inhibitor, LP-922761. The data presented herein is based on established methodologies for characterizing the inhibitory activity of small molecules against their target enzymes. For the purpose of this guide, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, osimertinib, as a representative example to illustrate the typical data, protocols, and signaling pathways relevant to a compound like this compound.

Data Presentation: In Vitro Inhibitory Potency of this compound

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the in vitro potency of this compound against various isoforms of its target kinase.

| Enzyme Target | Mutation Status | IC50 (nM) | Assay Type |

| EGFR | Exon 19 deletion | 12.92 | Biochemical |

| EGFR | L858R/T790M | 11.44 | Biochemical |

| EGFR | Wild-Type (WT) | 493.8 | Biochemical |

Note: The IC50 values presented are representative and can vary depending on specific experimental conditions such as ATP concentration and the substrate used.

Experimental Protocols

The determination of in vitro potency is conducted using highly sensitive and robust biochemical assays. A common and widely accepted method for kinase inhibitors is the luminescence-based kinase assay, which measures the amount of ADP produced as a result of the kinase's enzymatic activity. The following is a detailed protocol based on the principles of the ADP-Glo™ Kinase Assay.

Protocol: Luminescence-Based Kinase Assay for IC50 Determination

1. Materials and Reagents:

-

Recombinant human kinase enzyme (e.g., EGFR wild-type or mutant)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low-volume plates

-

Multichannel pipettors

-

Plate reader with luminescence detection capabilities

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 10 mM. Further dilute these stock solutions in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. A vehicle control containing the same final concentration of DMSO should also be prepared.

-

Reaction Setup: In a 384-well plate, add the following components in the specified order:

-

1 µL of the diluted this compound or vehicle control.

-

2 µL of the recombinant kinase enzyme diluted in Kinase Assay Buffer. The optimal enzyme concentration should be predetermined to ensure the reaction is within the linear range of the assay.

-

2 µL of a mixture containing the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

-

Kinase Reaction Incubation: Mix the components gently by shaking the plate and then incubate at room temperature for 60 minutes. This allows the kinase to phosphorylate the substrate.

-

Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will stop the enzymatic reaction and deplete any remaining ATP. Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal. Incubate the plate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the activity of the kinase.

3. Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The percent inhibition values are then plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a critical pathway in cell proliferation and survival. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling cascades.

Unveiling the Off-Target Profile of LP-922761: An In-depth Analysis of BIKE Kinase Inhibition

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of LP-922761, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with a specific focus on its interaction with BMP-2 Induced Protein Kinase (BIKE). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development.

Executive Summary

This compound is a well-characterized inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis.[1][2][3][4][5] While demonstrating high potency for its primary target, comprehensive kinase profiling has revealed a notable off-target interaction with BIKE kinase. This guide summarizes the quantitative data regarding this interaction, provides detailed experimental methodologies for assessing kinase inhibition, and visualizes the associated signaling and experimental workflows. Understanding such off-target effects is crucial for the precise interpretation of experimental results and the development of safer, more selective therapeutic agents.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target, AAK1, and its off-target, BIKE kinase, has been quantified using enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the degree of selectivity.

| Target Kinase | Assay Type | Inhibitor | IC50 (nM) |

| AAK1 | Enzymatic | This compound | 4.8 |

| AAK1 | Cellular | This compound | 7.6 |

| BIKE | Enzymatic | This compound | 24 |

Table 1: Inhibitory Potency of this compound against AAK1 and BIKE Kinases.

Kinase Signaling Context

Both AAK1 and BIKE are members of the Numb-associated kinase (NAK) family and play roles in intracellular signaling pathways. While AAK1 is primarily involved in endocytosis, BIKE has been implicated in signaling pathways related to bone morphogenetic protein (BMP). The off-target inhibition of BIKE by this compound suggests a potential for cross-talk and unintended biological consequences when using this inhibitor to probe AAK1 function.

Experimental Protocols

The determination of kinase inhibitor potency is critical for its characterization. Below are detailed, generalized protocols for biochemical and cellular assays commonly employed to measure IC50 values.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant AAK1 or BIKE kinase

-

Specific peptide substrate for the respective kinase

-

This compound (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution to each well.

-

Reaction Initiation: Add 5 µL of a 2x ATP solution to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

-

Cell line expressing endogenous AAK1 and BIKE

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

Instrumentation for cell lysis (e.g., sonicator or freeze-thaw)

-

Centrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE, antibodies against AAK1, BIKE, and a loading control)

Procedure:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of AAK1 and BIKE by Western blotting. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against the drug concentration to determine the cellular EC50.

Conclusion

References

Unraveling the Peripheral Restriction of LP-922761: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-922761 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis. While its therapeutic potential is significant, a critical aspect of its pharmacological profile is its pronounced peripheral restriction. This technical guide provides an in-depth exploration of the mechanisms underlying the limited central nervous system (CNS) penetration of this compound, offering valuable insights for researchers and drug development professionals. By understanding the factors that confine this molecule to the periphery, scientists can better design and interpret studies, and drug developers can strategically leverage this property for targeted therapies with minimized CNS side effects.

Core Concept: The Blood-Brain Barrier and Peripheral Restriction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a compound to be peripherally restricted, it must be efficiently prevented from crossing this barrier. This restriction can be due to a combination of physicochemical properties and active transport mechanisms.

Quantitative Analysis of CNS Penetration

The degree of CNS penetration is often quantified by the brain-to-plasma concentration ratio (B/P ratio). A low B/P ratio is indicative of poor brain penetration and effective peripheral restriction.

| Compound | Brain-to-Plasma Ratio | Implication |

| This compound | 0.007 | Essentially restricted to the peripheral compartment |

| LP-935509 | > 2 | Readily crosses the blood-brain barrier |

Physicochemical Properties: A Tale of Two Molecules

The stark contrast in the CNS penetration of this compound and its brain-penetrant counterpart, LP-935509, can be largely attributed to their differing physicochemical properties. While both are potent AAK1 inhibitors, subtle structural modifications can dramatically alter their ability to cross the blood-brain barrier.

| Property | This compound | LP-935509 |

| Molecular Formula | C₂₁H₂₆N₆O₃[1] | C₂₀H₂₄N₆O₃[2][3][4] |

| Molecular Weight ( g/mol ) | 410.47[1] | 396.44 |

| Predicted LogP | Data not available in search results | Data not available in search results |

| Solubility | Data not available in search results | Soluble in DMSO |

Note: LogP (octanol-water partition coefficient) is a critical determinant of CNS penetration, with higher lipophilicity generally favoring passage across the BBB. The lack of publicly available, experimentally determined LogP values for both compounds necessitates a reliance on predictive models and highlights a key area for further investigation.

The Role of Efflux Transporters: A Likely Mechanism of Restriction

While physicochemical properties play a crucial role, the extremely low B/P ratio of this compound strongly suggests the involvement of active efflux transporters at the blood-brain barrier. P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a primary efflux pump that actively transports a wide range of substrates out of the brain, thereby limiting their CNS exposure. It is highly probable that this compound is a substrate for P-gp, while LP-935509 is not, or is a much weaker substrate.

dot

Caption: Mechanism of this compound Peripheral Restriction.

Experimental Protocols

In Vivo Determination of Brain-to-Plasma Ratio

Objective: To quantify the extent of CNS penetration of a test compound.

Methodology:

-

Animal Model: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are typically used.

-

Compound Administration: The test compound (e.g., this compound) is administered via a relevant route, often intravenously (IV) or orally (PO), at a predetermined dose.

-

Sample Collection: At various time points post-administration, blood samples are collected (e.g., via tail vein or cardiac puncture) and plasma is separated by centrifugation.

-

Brain Homogenization: Immediately following blood collection, animals are euthanized, and brains are rapidly excised, weighed, and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.

-

Bioanalysis: The concentrations of the test compound in plasma and brain homogenate are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL).

dot

Caption: Workflow for Determining Brain-to-Plasma Ratio.

In Vitro P-glycoprotein Substrate Assay (MDCK-MDR1 Assay)

Objective: To determine if a compound is a substrate of the P-gp efflux transporter.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable filter supports (e.g., Transwell inserts) to form a confluent and polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low passive permeability.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents the rate of absorption.

-

Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents the rate of efflux.

-

-

Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

-

Papp is calculated for both A-to-B and B-to-A directions.

-

The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .

-

-

Interpretation: An efflux ratio significantly greater than 2 is generally considered indicative of a P-gp substrate. The experiment is often repeated in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm that the observed efflux is P-gp mediated.

AAK1 Signaling Pathway and its Role in Endocytosis

AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.

dot

Caption: AAK1's Role in Clathrin-Mediated Endocytosis.

Conclusion

The peripheral restriction of this compound is a defining characteristic that shapes its therapeutic potential. The available data strongly suggest that a combination of its physicochemical properties and, most notably, its likely role as a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier, underpins its minimal CNS penetration. This in-depth understanding is paramount for the rational design of future AAK1 inhibitors with tailored CNS permeability and for the strategic development of this compound for indications where peripheral activity is desired and central side effects are to be avoided. Further direct experimental validation of this compound as a P-gp substrate would provide a definitive confirmation of this proposed mechanism.

References

- 1. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational use of in vitro P-glycoprotein assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Therapeutic Target Exploration

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of discovering and developing novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of molecular targets. A therapeutic target is a specific molecule, such as a gene, protein, or signaling pathway, that is believed to play a critical role in a disease process. Modulating the activity of this target with a therapeutic agent, such as a small molecule or antibody, is intended to produce a beneficial clinical effect. This guide provides a comprehensive overview of the methodologies and workflows employed in the exploration of novel therapeutic targets, from initial identification to preclinical validation. We will delve into the experimental protocols for key validation techniques, present frameworks for quantitative data analysis, and illustrate critical biological pathways and experimental workflows. For the purpose of this guide, we will use the hypothetical designation LP-922761 to represent a novel investigational compound throughout the described workflows.

I. The Workflow of Novel Therapeutic Target Exploration

The process of bringing a new drug to the clinic begins with the foundational step of target exploration. This multi-stage process is designed to build a strong body of evidence to support the chosen target's role in the disease and its potential to be modulated by a therapeutic. Inadequate target validation is a leading cause of clinical trial failures. The typical workflow can be broken down into two main phases: Target Identification and Target Validation.

Methodological & Application

Application Notes and Protocols for LP-922761: An Investigational XYZ-Kinase Inhibitor

Disclaimer: As of December 2025, publicly available data on the specific compound "LP-922761" is not available. The following application notes and protocols provide a general framework for the in vivo evaluation of a hypothetical novel small molecule inhibitor in a cancer research setting. This guide is intended for researchers, scientists, and drug development professionals and is based on established preclinical methodologies.

I. Application Notes

Introduction to this compound

This compound is a hypothetical, potent, and selective small molecule inhibitor of XYZ-Kinase, a critical component of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is a common driver in various human cancers.[1][2][3] this compound is designed to block the kinase activity of XYZ-Kinase, thereby inhibiting downstream signaling, which is anticipated to suppress tumor cell proliferation and survival. Preclinical in vivo studies are essential to evaluate the safety, tolerability, and anti-tumor efficacy of this compound in relevant cancer models.[4]

Animal Model Selection

The choice of an appropriate animal model is crucial for the successful in vivo evaluation of a novel inhibitor.[4]

-

Xenograft Models: These models involve the implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID mice). They are widely used to assess the direct anti-tumor activity of a compound on human tumors. For this protocol, a cell line-derived xenograft (CDX) model is proposed.

-

Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments from a human patient into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors. This model could be a subsequent step after initial efficacy is established in CDX models.

-

Syngeneic Models: In these models, tumor tissues from the same genetic background as the immunocompetent mouse strain are implanted. They are particularly useful for studying the interplay between an investigational drug and the immune system.

Formulation and Route of Administration

A suitable vehicle for the in vivo administration of this compound must be developed. Many small molecule inhibitors have low aqueous solubility, often requiring formulations with solvents like DMSO, polyethylene (B3416737) glycol (PEG), or Tween 80. The chosen route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be based on the compound's physicochemical properties and the intended clinical application.

II. Experimental Protocols

Protocol 1: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)

-

6-8 week old female athymic nude mice (e.g., NU/J strain)

-

Human cancer cell line with a known XYZ-Kinase pathway mutation (e.g., A549 lung carcinoma)

-

Cell culture medium (e.g., F-12K Medium), fetal bovine serum (FBS), and antibiotics

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel or Cultrex BME (optional, to improve tumor take rate)

-

Standard animal handling and dosing equipment (e.g., oral gavage needles, syringes)

-

Digital calipers

Procedure:

-

Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.

-

Tumor Cell Culture and Implantation:

-

Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.

-

Aseptically inject 5 x 10^6 A549 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse. A mixture with Matrigel (1:1 ratio) can be used to improve tumor establishment.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W²)/2 or the more accurate ellipsoid formula: Volume = 1/6 π × L × W × (L + W)/2 for tumors under 1500 mm³.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Dosing and Administration:

-

Prepare fresh formulations of this compound at the desired concentrations (e.g., 10, 30, 100 mg/kg) and the vehicle control daily.

-

Administer the compound and vehicle according to the planned schedule (e.g., once daily, 5 days a week) via the chosen route (e.g., oral gavage). The volume for oral gavage is typically 5-10 mL/kg.

-

-

Monitoring and Endpoints:

-

Continue to measure tumor volume and body weight 2-3 times per week as an indicator of efficacy and toxicity, respectively.

-

Observe mice daily for any clinical signs of distress.

-